molecular formula C9H10O2S B2679428 3-[(Methylsulfanyl)methyl]benzoic acid CAS No. 54293-10-6

3-[(Methylsulfanyl)methyl]benzoic acid

Cat. No.: B2679428
CAS No.: 54293-10-6
M. Wt: 182.24
InChI Key: OSXILDVPLLSASE-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]benzoic acid (CAS: 54293-10-6) is a benzoic acid derivative with a methylsulfanyl (-S-CH₃) group attached via a methylene (-CH₂-) bridge at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₀O₂S, with a molecular weight of 182.24 g/mol .

Properties

IUPAC Name

3-(methylsulfanylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXILDVPLLSASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylsulfanyl)methyl]benzoic acid typically involves the introduction of a methylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 3-bromomethylbenzoic acid with methylthiolate under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-[(Methylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 3-[(Methylsulfinyl)methyl]benzoic acid, 3-[(Methylsulfonyl)methyl]benzoic acid.

    Reduction: 3-[(Methylsulfanyl)methyl]benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as the methylsulfanyl group can interact with thiol-containing enzymes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]benzoic acid depends on its interaction with molecular targets. The methylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure Molecular Formula Key Features Potential Applications References
3-[(Methylsulfanyl)methyl]benzoic acid Benzoic acid with -CH₂-S-CH₃ at position 3 C₉H₁₀O₂S Moderate acidity; electron-donating thioether group Intermediate, bioactive agent
3-(Methylsulfonyl)benzoic acid Benzoic acid with -SO₂-CH₃ at position 3 C₈H₈O₄S Strong acidity (electron-withdrawing sulfonyl); higher metabolic stability Pharmaceuticals, enzyme inhibitors
3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]benzoic acid Benzoic acid with -CH₂-S-CH₂-(2,4-Cl₂C₆H₃) at position 3 C₁₅H₁₂Cl₂O₂S Lipophilic; chlorophenyl enhances membrane permeability Antimicrobials, pesticides
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid Benzoic acid with -CH₂-N(SO₂CH₃)(2,3-Cl₂C₆H₃) at position 4 C₁₅H₁₂Cl₂NO₄S Sulfonamide group; potential enzyme inhibition Drug candidates (e.g., kinase inhibitors)
2-[(E)-{[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid Benzoic acid with triazole-imino-sulfanyl substituent C₁₇H₁₅N₃O₂S Complex heterocyclic structure; enhanced binding affinity Pharmacological ligands (e.g., receptor targets)
2.2. Key Research Findings

Acidity and Reactivity: The methylsulfanyl group (-S-CH₃) in the target compound acts as a weak electron donor via the methylene bridge, resulting in moderate acidity compared to sulfonyl (-SO₂-) analogs like 3-(methylsulfonyl)benzoic acid, which has significantly higher acidity due to the electron-withdrawing sulfonyl group . Sulfonyl derivatives (e.g., metsulfuron-methyl in ) are widely used in herbicides, suggesting that oxidation state (sulfanyl vs. sulfonyl) critically impacts biological activity and stability .

Sulfonamide-containing compounds (e.g., ) are prevalent in drug design due to their ability to inhibit enzymes (e.g., carbonic anhydrase) or interact with ATP-binding cassette (ABC) transporters .

Structural Complexity and Binding: The triazole-imino-sulfanyl analog () demonstrates how heterocyclic extensions can enhance binding to biological targets, such as receptors or transporters, compared to simpler thioether derivatives .

2.3. Metabolic and Transport Considerations
  • ABC Transporter Interactions : Studies on jejunal efflux proteins () highlight that sulfonamide and sulfonyl-containing compounds may interact with transporters like MRP2 or BCRP, which are highly expressed in the intestine and influence drug absorption .
  • This contrasts with sulfonamides, which are often metabolically stable .

Biological Activity

3-[(Methylsulfanyl)methyl]benzoic acid, a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This compound, characterized by the presence of a methylsulfanyl group, is being investigated for various therapeutic applications due to its interactions with biological systems. This article compiles findings from diverse research studies that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2SC_{10}H_{12}O_2S, with a molecular weight of approximately 200.27 g/mol. The presence of the methylsulfanyl group at the 3-position of the benzoic acid ring is believed to influence its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Antioxidant activity has been observed in several benzoic acid derivatives. The presence of the methylsulfanyl group may enhance radical scavenging capabilities, contributing to cellular protection against oxidative stress .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was shown to inhibit cell proliferation in Hep-G2 (liver cancer) and A2058 (melanoma) cells, suggesting its potential as an anticancer agent .

Modulation of Protein Degradation Pathways

Recent investigations have focused on the compound's ability to modulate protein degradation pathways, specifically the ubiquitin-proteasome and autophagy-lysosome pathways. In human foreskin fibroblasts, this compound was found to enhance proteasomal activity, which is crucial for maintaining cellular homeostasis and preventing age-related decline in protein turnover .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act by binding to enzymes or receptors involved in metabolic pathways, thereby modulating their activity. The exact mechanisms remain under investigation but are likely related to its structural features that facilitate binding to target sites .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acidC10H12FOSContains a fluorine atom enhancing bioactivity
4-Chloro-3-[(methylsulfanyl)methyl]benzoic acidC10H12ClSExhibits strong antimicrobial properties
4-Methoxy-3-[(methylsulfanyl)methyl]benzoic acidC11H14O2SKnown for its antioxidant effects

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoic acid derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on growth rates, supporting further exploration into its use as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In a series of experiments assessing the cytotoxic potential of benzoic acid derivatives, this compound was identified as having potent effects on cell viability in multiple cancer cell lines, highlighting its potential role in cancer therapeutics .
  • Proteostasis Modulation : Research demonstrated that this compound significantly enhances proteasomal and lysosomal activities in fibroblast cells, suggesting its utility in developing anti-aging therapies aimed at improving cellular maintenance mechanisms .

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